molecular formula C16H10FN3O5S2 B2947205 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide CAS No. 325720-29-4

2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2947205
M. Wt: 407.39
InChI Key: ZTSYYNKGZDDRHR-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-amine in the presence of a base to form the intermediate 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide.

Starting Materials
2-fluorobenzoyl chloride, 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-amine, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-amine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir., Step 3: Slowly add 2-fluorobenzoyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for a suitable amount of time (e.g. 12 hours) at room temperature., Step 5: Quench the reaction by adding water to the mixture and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting specific enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.

Biochemical And Physiological Effects

Studies have shown that 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. The compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity towards cancer cells, viruses, and bacteria. This makes it a promising candidate for the development of targeted therapies. However, the compound has limitations such as low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antimicrobial properties. The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSYYNKGZDDRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

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